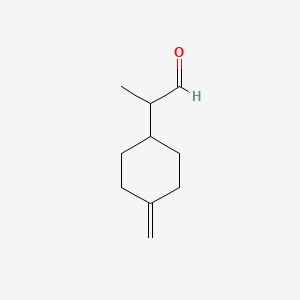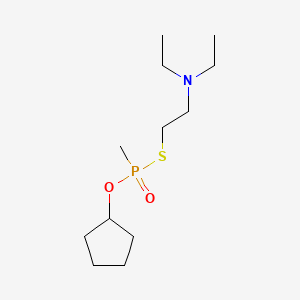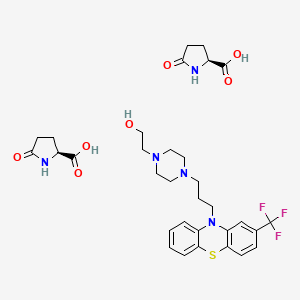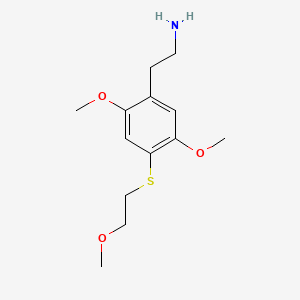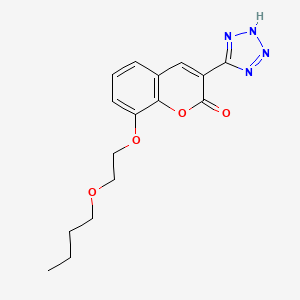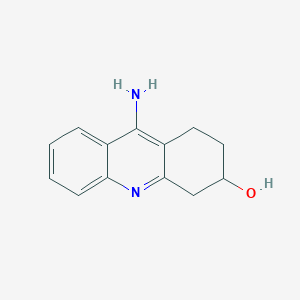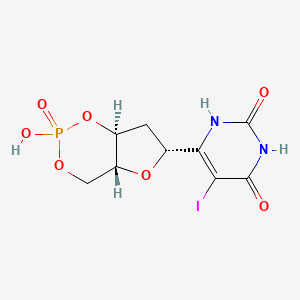
(6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an iodinated pyrimidine ring and a furodioxaphosphinin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the iodination of a pyrimidine derivative, followed by the formation of the furodioxaphosphinin ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
The compound (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide can undergo various chemical reactions, including:
Oxidation: The presence of iodine and oxygen atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The iodinated pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a potential tool for studying cellular processes and pathways. It may also serve as a probe for imaging and diagnostic applications.
Medicine
In medicine, the compound’s unique properties could be harnessed for developing new therapeutic agents. Its potential to modulate biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide involves its interaction with specific molecular targets. The iodinated pyrimidine ring and the furodioxaphosphinin moiety can bind to proteins, enzymes, or nucleic acids, modulating their activity and function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (6R)-6-(5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
- (6R)-6-(5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
Uniqueness
The uniqueness of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide lies in its iodinated pyrimidine ring, which imparts distinct chemical and biological properties compared to its bromo and chloro analogs. The presence of iodine can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
94844-21-0 |
|---|---|
Fórmula molecular |
C9H10IN2O7P |
Peso molecular |
416.06 g/mol |
Nombre IUPAC |
6-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN2O7P/c10-6-7(11-9(14)12-8(6)13)4-1-3-5(18-4)2-17-20(15,16)19-3/h3-5H,1-2H2,(H,15,16)(H2,11,12,13,14)/t3-,4+,5+/m0/s1 |
Clave InChI |
XCEXGXISPZJHTQ-VPENINKCSA-N |
SMILES isomérico |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1C3=C(C(=O)NC(=O)N3)I |
SMILES canónico |
C1C2C(COP(=O)(O2)O)OC1C3=C(C(=O)NC(=O)N3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



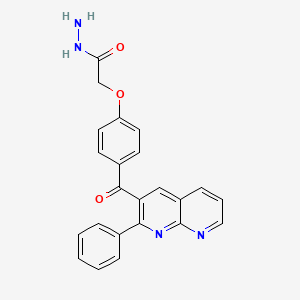
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
